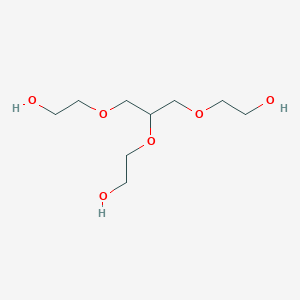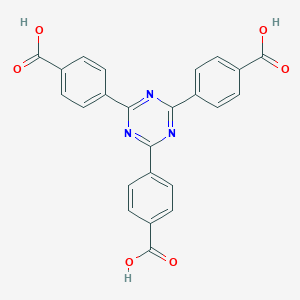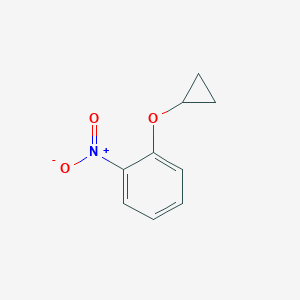
炭酸鉄(II)
概要
説明
Ferrous carbonate, also known as iron(II) carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻). It is an ionic solid that decomposes at temperatures between 500-600°C .
科学的研究の応用
炭酸鉄(II)は、科学研究において多様な用途があります。
- 化学: 他の鉄化合物の合成のための前駆体として、およびさまざまな化学反応における試薬として使用されます。
- 生物学: 鉄代謝における役割と、鉄欠乏性貧血の治療における可能性について研究されています。
- 医学: 貧血の治療のための鉄のサプリメントとして使用されますが、一部の動物では生物学的利用能が低い {_svg_2}.
- 産業: 鉄鋼業界では鉄源として、また電子機器やセラミックスに使用されるフェライトの製造に使用されます .
作用機序
炭酸鉄(II)の主な作用機序は、鉄源としての役割です。生物系では、ヘモグロビンや他の鉄を含む酵素の生成に不可欠な鉄イオン (Fe²⁺) を放出します。 鉄イオンは胃腸管で吸収され、さまざまな組織に運ばれ、重要な生化学的プロセスに関与します .
類似化合物:
- 硫酸鉄(II) (FeSO₄)
- 塩化鉄(II) (FeCl₂)
- 炭酸銅(II) (CuCO₃)
- 炭酸亜鉛 (ZnCO₃)
比較:
- 硫酸鉄(II): 水に溶けやすく、鉄サプリメントとして広く使用されています。
- 塩化鉄(II): 水に非常に溶けやすく、さまざまな工業プロセスで使用されています。
- 炭酸銅(II): 炭酸塩構造が似ていますが、鉄の代わりに銅を含んでいます。
- 炭酸亜鉛: 炭酸塩構造が似ていますが、鉄の代わりに亜鉛を含んでいます。
Safety and Hazards
将来の方向性
A systematic literature review on a biocementation pathway, which uses the carbonic anhydrase (CA) activity of microorganisms that sequester CO2 to produce biocement, aims at the future development of this technique for civil and (geo-)environmental engineering applications towards CO2-neutral or negative processes .
準備方法
Synthetic Routes and Reaction Conditions: Ferrous carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaCl} ]
Another method involves the reaction of iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2\text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, ferrous carbonate can form directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “iron carbonate” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Types of Reactions:
-
Oxidation: Ferrous carbonate can oxidize to form iron(III) oxide and carbon dioxide. [ 2\text{FeCO}_3 + \text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 + 2\text{CO}_2 ]
-
Reaction with Acids: It reacts with acids to form the corresponding iron(II) salt and releases carbon dioxide. [ \text{FeCO}_3 + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products:
- Iron(III) oxide (Fe₂O₃)
- Iron(II) chloride (FeCl₂)
- Carbon dioxide (CO₂)
類似化合物との比較
- Iron(II) sulfate (FeSO₄)
- Iron(II) chloride (FeCl₂)
- Copper(II) carbonate (CuCO₃)
- Zinc carbonate (ZnCO₃)
Comparison:
- Iron(II) sulfate: More soluble in water and commonly used as an iron supplement.
- Iron(II) chloride: Highly soluble in water and used in various industrial processes.
- Copper(II) carbonate: Similar carbonate structure but contains copper instead of iron.
- Zinc carbonate: Similar carbonate structure but contains zinc instead of iron.
Ferrous carbonate is unique due to its specific applications in the iron and steel industry and its occurrence as the mineral siderite .
特性
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Precipitates as a white solid | |
CAS No. |
563-71-3 | |
| Record name | Ferrous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ferrous carbonate in a clinical setting?
A1: Ferrous carbonate is primarily used as an iron supplement to treat iron-deficiency anemia. [, , ] It serves as a source of iron that can be absorbed by the body to replenish depleted iron stores and support the production of hemoglobin.
Q2: Are there specific gastrointestinal conditions that might make Ferrous carbonate a less suitable iron supplement?
A3: Yes, individuals with achlorhydria, a condition characterized by the absence of hydrochloric acid in the stomach, should avoid using Ferrous carbonate as an iron supplement. [] This is because Ferrous carbonate requires an acidic environment for optimal dissolution and absorption, and its effectiveness is significantly reduced in the absence of sufficient stomach acid.
Q3: How does the co-administration of antacids impact the absorption of Ferrous carbonate?
A4: Concurrent administration of antacids with Ferrous carbonate tablets significantly reduces the absorption of iron from the medication. [] Antacids elevate the pH in the stomach, hindering the dissolution of Ferrous carbonate, which exhibits limited solubility at neutral pH levels.
Q4: What is the chemical formula and molecular weight of Ferrous carbonate?
A5: The molecular formula of Ferrous carbonate is FeCO3. Its molecular weight is 115.854 g/mol. [, ]
Q5: How is Ferrous carbonate used in the production of potassium sulfate?
A6: Ferrous carbonate serves as an intermediate in the production of potassium sulfate from ferrous sulfate. [] Reacting ferrous sulfate with ammonium hydrocarbonate yields Ferrous carbonate crystals and ammonium sulfate solution. Subsequently, reacting the ammonium sulfate with potassium chloride produces potassium sulfate.
Q6: What role does Ferrous carbonate play in the synthesis of iron oxide red?
A7: Ferrous carbonate is a key precursor in the synthesis of iron oxide red. [, ] Air oxidation of Ferrous carbonate, facilitated by feeding air into the compound, leads to the formation of iron oxide red. This process showcases efficient utilization of raw materials and offers economic benefits.
Q7: Can Ferrous carbonate be used to synthesize other iron oxide phases?
A8: Yes, controlled air oxidation of an aqueous suspension of Ferrous carbonate under specific conditions (alkali molar ratio of 2, temperatures of 40 to 55°C) can produce spindle-shaped goethite (α-FeOOH) fine particles. [] These particles serve as a starting material for synthesizing maghemite (γ-Fe2O3).
Q8: What is the mechanism of Ferrous carbonate decomposition during CO2 corrosion of mild steel?
A9: In CO2 corrosion of mild steel, Ferrous carbonate (siderite) forms as a corrosion product. [, , , ] The process involves the initial formation of a colloidal precipitate and an amorphous surface layer, both assumed to be amorphous ferrous carbonate. [] Crystalline siderite subsequently forms within this amorphous layer. The presence of chromium (Cr3+) in the solution can accelerate this process by enhancing the precipitation rate of the colloidal precursor. []
Q9: What factors influence the stability and protectiveness of siderite scales formed during CO2 corrosion?
A10: Several factors influence the formation and stability of siderite scales, including temperature, pH, and steel microstructure. [, , ] Higher temperatures generally lead to faster formation of siderite, although at extremely high temperatures (above 150 °C), iron oxides may become more prevalent. [, ] The presence of acetic acid can dissolve protective Ferrous carbonate films, while methyl diethanolamine (MDEA) can mitigate this effect by increasing pH and reducing the solubility of FeCO3. []
Q10: How does the presence of elemental sulfur affect the corrosion behavior of steel in a CO2 environment?
A11: The presence of elemental sulfur (S) in a CO2 environment significantly influences the corrosion behavior of steel. [] While S can slightly reduce uniform corrosion rates, it simultaneously promotes severe localized corrosion. This localized corrosion is attributed to the self-catalytic action of elemental sulfur on the cathodic reaction of steel corrosion.
Q11: How does the stratigraphic sequence control diagenetic evolution in terrestrial fault basins, particularly regarding Ferrous carbonate?
A12: Stratigraphic sequence plays a crucial role in controlling diagenetic evolution, influencing the formation and distribution of minerals like Ferrous carbonate. [] Different stratigraphic sequence tracts exhibit distinct diagenetic responses. For example, Ferrous carbonate cementation is prevalent in the expanded tract, while a combination of ferrous dolomite cementation, corrosion, and clay mineral cementation characterizes the high tract. [] The original fluid composition and element enrichment patterns within each sequence contribute to these varying diagenetic expressions.
Q12: Does the presence of Ferrous carbonate in mine waste impact its neutralization potential (NP)?
A13: Yes, the presence of ferrous carbonate (siderite) in mine waste can lead to an overestimation of its neutralization potential (NP) when using standard methods like the Sobek method. [] While the standard method considers the total carbonate content, the ferrous iron (Fe2+) in siderite can be oxidized to ferric iron (Fe3+), releasing acidity and potentially counteracting the neutralizing effect of the carbonate.
Q13: Can you elaborate on the environmental impact of Ferrous carbonate disposal in a marine setting?
A14: Disposal of acidic iron effluent containing Ferrous sulfate in seawater leads to complex reactions. [] Initially, the effluent's acidity interacts with seawater's bicarbonate buffer. Subsequently, the dispersed ferrous iron undergoes oxidation and precipitates as ferric hydroxide, causing a noticeable red discoloration in the marine environment. [] While Ferrous carbonate formation is possible, it is unlikely to precipitate significantly due to its limited solubility under typical effluent and seawater conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)










